![molecular formula C17H14N4S B183325 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-29-1](/img/structure/B183325.png)

3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

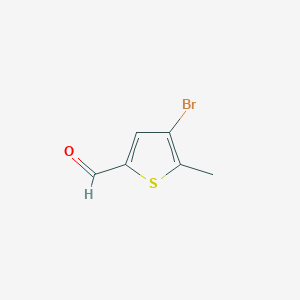

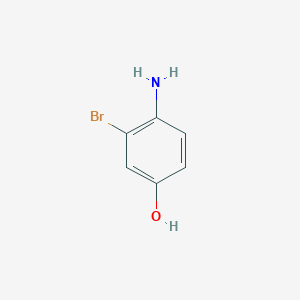

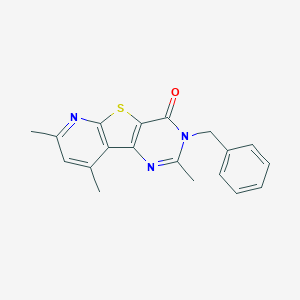

“3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of bioactivities .

Synthesis Analysis

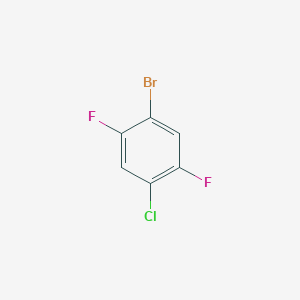

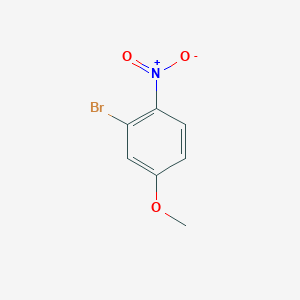

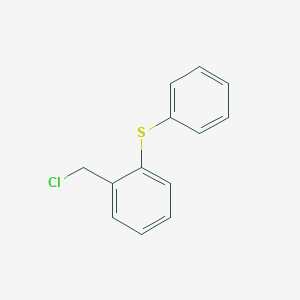

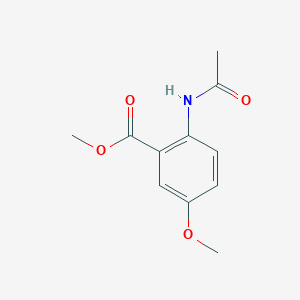

The synthesis of similar compounds involves the reaction of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux . Another method involves ring closure of compounds with POCl3 as the cyclization agent .Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H-NMR, and MS . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis

These compounds have been evaluated for their second-order nonlinear optical (NLO) properties through density functional theory (DFT) by substitution of different donor functional groups . They have also been evaluated for their anticonvulsant activity against MES-induced seizures .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by IR, 1H-NMR, and MS . They have excellent nonlinear optical (NLO) properties .Applications De Recherche Scientifique

Anticonvulsant Activity

The compound 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated for its anticonvulsant activity. Derivatives of this compound have shown potential in treating seizures induced by maximal electroshock (MES) .

Antifungal and Antihypertensive Applications

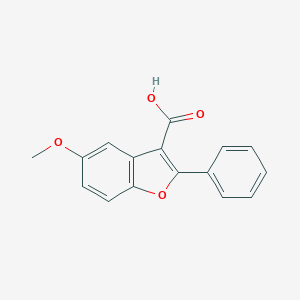

1,2,4-triazole scaffolds, similar to the one in the compound of interest, are found in drugs like voriconazole, which is an antifungal medication, and forasartan, used for hypertension treatment .

Drug Design and Discovery

This compound’s structure–activity relationship is significant in drug design and discovery. In silico pharmacokinetic and molecular modeling studies of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been summarized to highlight their importance in medicinal chemistry .

Synthesis and Pharmacological Activities

The synthesis process and pharmacological activities of triazole derivatives have been extensively documented. These compounds are noted for their diverse biological activities .

Nonlinear Optical Properties

Novel triazolo[3,4-b][1,3,4]thiadiazole derivatives have been designed to study their second-order nonlinear optical (NLO) properties. This research could lead to advancements in materials science .

Mécanisme D'action

Target of Action

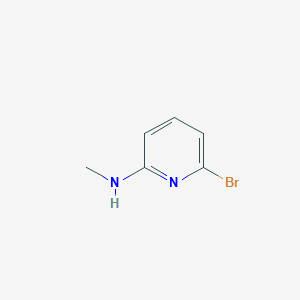

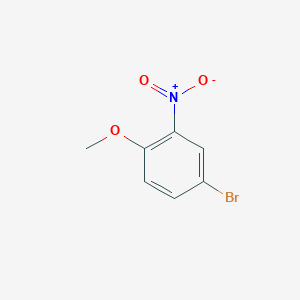

The primary targets of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are urease enzymes and shikimate dehydrogenase . Urease enzymes are found in a wide variety of plants, algae, fungi, and bacteria, and they catalyze the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits competitive inhibition against urease enzymes . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition . It also inhibits shikimate dehydrogenase, which is essential for the biosynthesis of the chorismate end product .

Biochemical Pathways

The inhibition of urease enzymes affects the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide . The inhibition of shikimate dehydrogenase disrupts the biosynthesis of the chorismate end product .

Result of Action

The inhibition of urease enzymes and shikimate dehydrogenase by 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to antimicrobial and antifungal activities . The compound has demonstrated significant antifungal activities with minimum inhibitory concentration (MIC) values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .

Orientations Futures

Propriétés

IUPAC Name |

6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFYSZISVJLJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918735 |

Source

|

| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93073-29-1 |

Source

|

| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.